3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one
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Overview
Description
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one is a heterocyclic compound that features a pyridazinone core linked to a pyridine ring through an oxadiazole moiety
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one, also known as EN300-6734343, is the α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of signals in the nervous system. They are involved in various physiological processes including cognitive function and pain alleviation .
Mode of Action
EN300-6734343 acts as a positive allosteric modulator of α4β2 nAChRs . This means that it enhances the effect of the neurotransmitter acetylcholine on these receptors. Specifically, it potentiates acetylcholine-induced currents in cells expressing human α4β2 nAChRs . This modulation results in an increase in the potency of acetylcholine-related events .
Biochemical Pathways
By enhancing the action of acetylcholine at α4β2 nAChRs, EN300-6734343 likely influences the downstream effects of this neurotransmitter, potentially affecting neuronal excitability, synaptic plasticity, and neurotransmission .
Pharmacokinetics
The compound’s solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of EN300-6734343’s action are linked to its enhancement of acetylcholine’s effects at α4β2 nAChRs . In vivo, it has been shown to potentiate the analgesic efficacy of ABT-594 in rat models of various pain conditions . . These findings suggest that EN300-6734343 may have potential therapeutic applications in pain management and nicotine addiction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one typically involves the formation of the oxadiazole ring followed by its attachment to the pyridazinone core. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazoles with diverse functionalities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole or pyridazinone rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.
Scientific Research Applications
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine: This compound shares the oxadiazole and pyridine moieties but differs in the substituents on the oxadiazole ring.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring but are linked to aniline instead of pyridazinone.
Uniqueness
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one is unique due to its combination of the pyridazinone core with the oxadiazole and pyridine rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c17-9-4-3-8(14-15-9)11-13-10(16-18-11)7-2-1-5-12-6-7/h1-6H,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAJRRZRFIOCTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=NNC(=O)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239735-78-4 |
Source
|
Record name | 6-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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